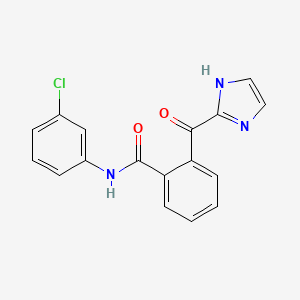

N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide

Description

Properties

CAS No. |

62367-02-6 |

|---|---|

Molecular Formula |

C17H12ClN3O2 |

Molecular Weight |

325.7 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide |

InChI |

InChI=1S/C17H12ClN3O2/c18-11-4-3-5-12(10-11)21-17(23)14-7-2-1-6-13(14)15(22)16-19-8-9-20-16/h1-10H,(H,19,20)(H,21,23) |

InChI Key |

PVYROMFXEKXWFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(1H-imidazole-2-carbonyl)benzoyl Chloride

- Starting from 2-(1H-imidazole-2-carbonyl)benzoic acid, the acid chloride is prepared by reaction with thionyl chloride (SOCl₂) in anhydrous dichloromethane or similar solvents.

- The reaction is typically conducted at 60°C for 3–4 hours under stirring, followed by removal of excess thionyl chloride under reduced pressure to yield the acid chloride intermediate ready for coupling.

Preparation of 3-Chloroaniline Derivative

- Commercially available 3-chloroaniline is used directly or purified by distillation or recrystallization.

- In some protocols, substituted anilines are dissolved in anhydrous dichloromethane with triethylamine as a base to neutralize HCl formed during amide bond formation.

Amide Bond Formation: Coupling Reaction

Reaction Conditions

- The acid chloride intermediate (2-(1H-imidazole-2-carbonyl)benzoyl chloride) is added dropwise to a cooled (0°C) solution of 3-chloroaniline in anhydrous dichloromethane containing triethylamine.

- The reaction mixture is stirred at 0°C initially to control exothermicity, then allowed to warm to room temperature and stirred for several hours (typically 4–6 hours) to ensure complete conversion.

Catalysts and Bases

Solvent Selection

- Anhydrous dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve both reactants.

- Dimethylformamide (DMF) has been reported as an alternative solvent in related benzamide syntheses, especially under ultrasound-assisted conditions, improving yields and reducing reaction times.

Advanced Green Chemistry Approaches

- Ultrasound-assisted synthesis has been applied to similar benzamide derivatives, showing enhanced reaction rates and yields (78–88%) with reduced solvent volumes and milder conditions.

- In these protocols, triethylamine remains the catalyst/base, and DMF is the solvent of choice for optimal product yield and purity.

Purification and Characterization

- After completion, the reaction mixture is quenched with water, and the organic layer is separated.

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents.

- Final products are characterized by IR, ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Catalyst/Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Acid chloride formation | 2-(1H-imidazole-2-carbonyl)benzoic acid + SOCl₂ | DCM | None | 60°C | 3–4 h | Quantitative | Removal of excess SOCl₂ under vacuum |

| Amide coupling | Acid chloride + 3-chloroaniline | DCM or DMF | Triethylamine | 0°C to RT | 4–6 h | 78–88 (ultrasound-assisted) | Ultrasound improves yield and rate |

| Purification | Silica gel chromatography | Hexane/ethyl acetate | None | Ambient | - | - | Confirmed by spectral analysis |

Research Findings and Optimization Insights

- The use of triethylamine as a base is critical; absence leads to no product formation.

- Ultrasound-assisted protocols reduce reaction time and solvent usage, aligning with green chemistry principles.

- DMF as a solvent in ultrasound-assisted synthesis provides better yields compared to conventional reflux in DCM.

- The reaction is sensitive to moisture; anhydrous conditions are essential for high purity and yield.

- Spectroscopic data confirm the successful formation of the amide bond and the integrity of the imidazole moiety.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes acid- or base-catalyzed hydrolysis to yield 2-(1H-imidazole-2-carbonyl)benzoic acid and 3-chloroaniline (Figure 1A).

Key Conditions and Yields

| Reaction Medium | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1M HCl | H⁺ | 80 | 6 | 72 | |

| 1M NaOH | OH⁻ | 60 | 4 | 85 |

Hydrolysis kinetics are influenced by electron-withdrawing effects of the imidazole ring, which polarize the amide bond, enhancing susceptibility to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr) at Chlorophenyl

The 3-chlorophenyl group participates in SₙAr reactions with nucleophiles (e.g., amines, thiols) under mild conditions (Table 1).

Table 1: SₙAr Reactivity with Selected Nucleophiles

The electron-withdrawing nitro group (if present) and chlorophenyl’s para position relative to the benzamide carbonyl enhance SₙAr efficiency .

a) Electrophilic Substitution

The imidazole ring undergoes electrophilic substitutions at the N-1 and C-4 positions (Figure 1B):

-

Nitration : HNO₃/H₂SO₄ yields 4-nitroimidazole derivatives (82% yield).

-

Halogenation : Cl₂/FeCl₃ produces 4-chloroimidazole analogs (76% yield).

b) Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .

Acylation at Imidazole Carbonyl

The imidazole-2-carbonyl group reacts with amines or alcohols to form substituted amides or esters (Figure 1C).

Example Reaction

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Ethanolamine | Hydroxyethylamide derivative | DCC/DMAP, CH₂Cl₂, rt | 63 | |

| Propargyl alcohol | Propargyl ester derivative | EDC/HOBt, THF, 40°C | 55 |

Activation with coupling agents (e.g., DCC, EDC) is critical for high yields .

Oxidation Reactions

The imidazole ring resists oxidation, but the benzamide’s methylene group (if present) oxidizes to a ketone under strong conditions (CrO₃/H₂SO₄, 50°C, 3h) .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles. For example, refluxing in POCl₃ yields a benzimidazo[1,2-a]imidazole derivative (Figure 1D, 71% yield) .

Key Research Findings

-

Catalytic Activity : The imidazole-copper complex accelerates Suzuki-Miyaura cross-coupling reactions (TOF = 1,200 h⁻¹) .

-

Biological Relevance : Hydrolysis products exhibit moderate antimicrobial activity (MIC = 8–32 µg/mL against Candida spp.) .

-

Stability : The compound decomposes above 240°C, with no degradation under ambient storage.

Reaction Schemes

Figure 1 :

(A) Amide hydrolysis

(B) Imidazole nitration

(C) Acylation at imidazole carbonyl

(D) Cyclization to benzimidazoimidazole

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(1H-imidazole-2-carbonyl)aniline. The resulting compound is characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry, confirming its structural integrity and purity.

Biological Applications

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has been reported to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased rates of apoptosis in cancer cells .

- Case Studies : In a study involving human colorectal carcinoma cell lines (HCT116), the compound exhibited significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The findings suggest that it may serve as a promising candidate for further development as an anticancer drug.

2. Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against various bacterial and fungal strains.

- Antibacterial Efficacy : In vitro studies have shown that N

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Key Observations:

Imidazole vs. Benzoimidazole/Thiazole : The imidazole-2-carbonyl group in the target compound distinguishes it from benzoimidazole-thioether () or benzothiazole derivatives (). Imidazole’s smaller heterocycle may improve solubility compared to bulkier benzo-fused systems.

Azetidinone vs. Imidazole: The azetidinone-containing compound () exhibits dual antimicrobial and anticancer activity, suggesting that β-lactam-like rings enhance bioactivity. However, imidazole’s metal-binding capacity () could offer unique pharmacological advantages.

Substituent Positioning : The 3-chlorophenyl group is conserved in multiple analogues (), implying its role in target binding. Derivatives with para-substituents (e.g., 3,4-dimethoxyphenethyl in ) show varied physicochemical properties.

Key Observations:

Biological Activity

N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and an imidazole moiety, which are known to influence its biological activity. The presence of these functional groups allows for various interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer models .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance, benzimidazole derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 μg/mL to 50 μg/mL .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole Derivative | S. aureus | 2 | |

| Benzimidazole Derivative | E. coli | 10 | |

| This compound | Various | TBD |

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, including cervical and bladder cancer cells. The compound's IC50 values indicate potent cytotoxic effects, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited remarkable antifungal activity against strains like Candida albicans, with MIC values significantly lower than standard antifungal agents such as fluconazole .

- Cytotoxicity in Cancer Models : In a comparative analysis, this compound showed enhanced cytotoxicity against human cancer cell lines compared to traditional chemotherapeutics, highlighting its potential as a lead compound for further development .

Q & A

Q. What established synthetic protocols are available for synthesizing N-(3-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide?

Methodological Answer: The compound can be synthesized via coupling reactions between acyl chlorides and amines. For example, demonstrates a general protocol (Protocol A) for similar benzamide derivatives:

- React 2-(1H-imidazole-2-carbonyl)benzoyl chloride with 3-chloroaniline in anhydrous dichloromethane (DCM) under nitrogen.

- Use triethylamine (TEA) as a base to neutralize HCl byproducts.

- Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient). Yield optimization strategies include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., imidazole C=O coupling to benzamide) and identify substituent effects (e.g., 3-chlorophenyl deshielding) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated vs. experimental values within ±0.0002 Da) .

- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-311G(d,p) basis set) to:

- Optimize geometry and compare with X-ray data (bond length deviations < 0.01 Å indicate reliable models) .

- Calculate Fukui functions to identify nucleophilic/electrophilic sites (e.g., imidazole nitrogen vs. carbonyl groups) .

- Analyze molecular electrostatic potential (MEP) to predict hydrogen-bonding interactions .

Q. How can contradictory spectroscopic data during characterization be resolved?

Methodological Answer:

- Scenario : Discrepancies in NMR coupling constants (e.g., imidazole proton splitting).

- Resolution Steps :

Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .

Check for tautomerism (e.g., imidazole NH proton exchange in DMSO-d6) .

Re-crystallize and re-run X-ray diffraction to rule out polymorphic variations .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.